

Allylthiopropionate chemical structure and

properties

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Compound of Interest		
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An In-depth Technical Guide to Allylthiopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylthiopropionate, also known as S-allyl propanethioate, is a thioester compound with the molecular formula C₆H₁₀OS. While it is recognized as a flavoring agent, its complete biochemical and pharmacological profile remains an area of active investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectral characteristics of allylthiopropionate. It also explores the biological activities of structurally related organosulfur compounds to offer context for potential research and development applications. This document is intended to serve as a foundational resource for scientists interested in the synthesis, characterization, and potential therapeutic applications of this compound.

Chemical Structure and Identification

Allylthiopropionate is a thioester characterized by a propionyl group attached to an allyl group through a sulfur atom.

Chemical Structure:



Figure 1: Chemical structure of **Allylthiopropionate**.

Identifiers:

• IUPAC Name: S-prop-2-enyl propanethioate[1]

• CAS Number: 41820-22-8

Molecular Formula: C₆H₁₀OS[2]

• Molecular Weight: 130.21 g/mol [2]

 Synonyms: Allyl thiopropionate, S-Allyl thiopropionate, Propanethioic acid, S-2-propenyl ester, FEMA 3329[1]

Physicochemical Properties

A summary of the key physicochemical properties of **allylthiopropionate** is presented in the table below.

Property	Value	Reference
Boiling Point	151.4 ± 19.0 °C (Predicted)	
Density	0.965 g/mL at 25 °C	
Refractive Index	n20/D 1.482	
Flash Point	119 °F	
LogP	2.08	
Odor	Fresh, onion, garlic, green, gassy at 0.10% in propylene glycol	
Odor Type	Alliaceous	

Spectral Data for Structural Elucidation



The following sections detail the expected spectral characteristics of **allylthiopropionate**, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed experimental spectrum with peak assignments for **allylthiopropionate** is not readily available in the cited literature, a predicted ¹H and ¹³C NMR spectrum can be inferred from its structure.

Predicted ¹H NMR Chemical Shifts:

- Allyl Group:
 - -CH₂-S-: ~3.2-3.4 ppm (doublet)
 - -CH=CH₂: ~5.7-5.9 ppm (multiplet)
 - =CH₂: ~5.0-5.2 ppm (multiplet)
- Propionyl Group:
 - -C(=O)-CH₂-: ~2.5-2.7 ppm (quartet)
 - -CH₃: ~1.1-1.3 ppm (triplet)

Predicted ¹³C NMR Chemical Shifts:

- · Allyl Group:
 - CH₂-S-: ~35-40 ppm
 - -CH=: ~130-135 ppm
- Propionyl Group:
 - -C=O: ~195-200 ppm



CH₂-: ~30-35 ppm

CH₃: ~8-12 ppm

Infrared (IR) Spectroscopy

The IR spectrum of **allylthiopropionate** is expected to show characteristic absorption bands for its functional groups.

Functional Group	Characteristic Absorption (cm ^{−1})
C=O (Thioester)	1690 - 1715 (strong)
C=C (Alkene)	1640 - 1680 (variable)
=C-H (Alkene)	3010 - 3100 (medium)
C-H (Alkane)	2850 - 2960 (medium to strong)
C-S Stretch	600 - 800 (weak to medium)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **allylthiopropionate** would be expected to show a molecular ion peak (M^+) at m/z 130. Key fragmentation patterns would likely involve:

- Loss of the allyl group (•CH2CH=CH2) resulting in a fragment at m/z 89.
- Loss of the propionyl group (•C(=O)CH₂CH₃) resulting in a fragment at m/z 73.
- McLafferty rearrangement is also a possibility.

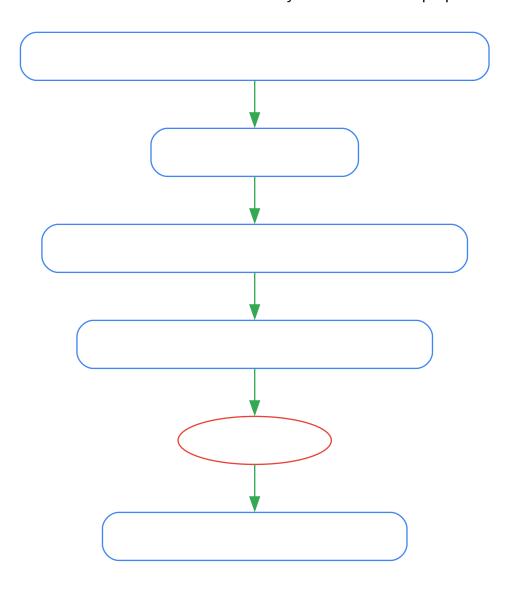
Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **allylthiopropionate** are not extensively reported in readily available literature. However, a general synthetic approach can be proposed based on standard thioesterification reactions.

Proposed Synthesis of Allylthiopropionate



This proposed method involves the reaction of an allyl halide with a thiopropionate salt.



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Figure 2: Proposed synthetic workflow for allylthiopropionate.

Methodology:

- Preparation of Thiopropanoic Acid: Propanoic acid is reacted with a thionating agent, such as Lawesson's reagent, in an appropriate solvent (e.g., toluene) under reflux to yield thiopropanoic acid.
- Formation of Thiopropionate Salt: The resulting thiopropanoic acid is then treated with a base, such as sodium hydride or sodium hydroxide, in an anhydrous solvent (e.g., THF) to



form the corresponding sodium thiopropionate.

- Thioesterification: Allyl bromide is added dropwise to the solution of sodium thiopropionate at room temperature. The reaction mixture is stirred for several hours to allow for the nucleophilic substitution to occur, forming **allylthiopropionate**.
- Work-up and Purification: The reaction is quenched with water, and the product is extracted
 with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the
 solvent is removed under reduced pressure. The crude product can be purified by vacuum
 distillation or column chromatography.

Note: This is a generalized protocol. Reaction conditions, such as temperature, reaction time, and choice of base and solvent, would need to be optimized.

Biological Activity and Potential Applications in Drug Development

Currently, there is a lack of direct studies on the specific biological activities and signaling pathways of **allylthiopropionate**. However, the broader class of organosulfur compounds, particularly those derived from garlic and other Allium species, have been extensively studied and shown to possess a range of therapeutic properties. These findings may provide a basis for investigating the potential of **allylthiopropionate** in drug development.

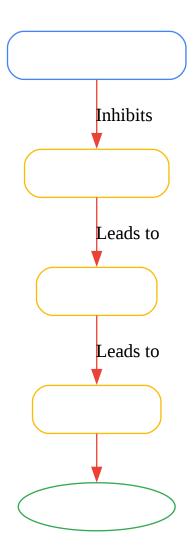
Context from Structurally Related Compounds

Many organosulfur compounds containing allyl groups, such as allicin and allyl isothiocyanate, have demonstrated significant biological effects.

- Antimicrobial Activity: Allicin and related thiosulfinates exhibit broad-spectrum antimicrobial
 activity against bacteria and fungi.[3][4] The proposed mechanism involves the reaction of
 the thiosulfinate group with thiol groups in essential enzymes.[3] Allyl isothiocyanate has also
 been shown to have strong antimicrobial properties.[5]
- Anticancer Activity: Allyl isothiocyanate has been investigated for its anticancer properties in various cancer models.[1][6] Studies on 3-allylthio-6-(mono or disubstituted)aminopyridazines, which contain an allylthio moiety, have shown antiproliferative activities against several cancer cell lines.



• Anti-inflammatory Activity: Allyl isothiocyanate has been shown to possess anti-inflammatory properties by modulating signaling pathways such as JNK/NF-κB/TNF-α.[7] Extracts from Allium species, rich in organosulfur compounds, have also demonstrated anti-inflammatory effects.[8]



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Figure 3: Simplified signaling pathway for the anti-inflammatory action of Allyl Isothiocyanate.

Given the structural similarities, it is plausible that **allylthiopropionate** may exhibit some of these biological activities. Further research is warranted to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Conclusion



Allylthiopropionate is a well-characterized compound in terms of its chemical structure and physical properties. However, its biological activities and potential therapeutic applications remain largely unexplored. The information presented in this guide, including its physicochemical data, spectral characteristics, and a proposed synthetic route, provides a solid foundation for researchers. The known biological activities of structurally related organosulfur compounds suggest that allylthiopropionate could be a valuable candidate for further investigation in the fields of medicinal chemistry and drug development. Future studies should focus on the development of a reliable synthetic protocol and the systematic evaluation of its biological effects to unlock its full potential.

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